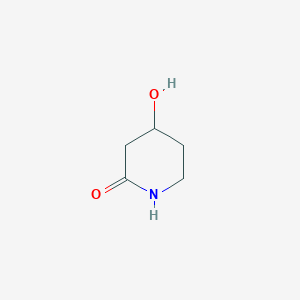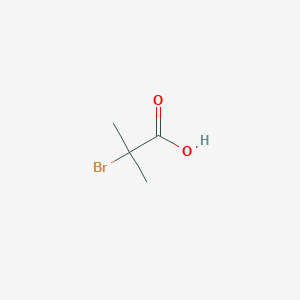
Ardisiphenol A
Übersicht
Beschreibung
Ardisiphenol A is a novel alk(en)ylphenol isolated from the fruits of Ardisia colorata, identified along with other alk(en)ylresorcinols. This compound has garnered attention for its significant scavenging activities towards radicals and cytotoxicities against certain cancer cell lines, highlighting its potential in antioxidant and anticancer applications (Sumino, Sekine, Ruangrungsi, & Ikegami, 2001).
Synthesis Analysis
The synthesis of this compound involves isolating it from the fruits of Ardisia colorata. The process utilizes NMR and MS/MS analyses for structure determination, emphasizing the natural extraction and identification methods employed to obtain this compound. While specific synthesis details are not provided, the focus is on the isolation from natural sources (Sumino et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound was elucidated using NMR and MS/MS analyses, which determined its unique alk(en)ylphenol structure. This structural identification is crucial for understanding its biochemical activities and potential applications in pharmaceuticals and nutraceuticals. The exact details of its molecular structure include its specific alk(en)yl side chains, which contribute to its biological activities (Sumino et al., 2001).
Chemical Reactions and Properties
This compound exhibits significant scavenging activities towards the DPPH radical, indicating its potential as an antioxidant. Its chemical reactivity and interactions, particularly in radical scavenging, suggest its utility in mitigating oxidative stress and potentially contributing to anticancer properties. The compound's cytotoxicity against the murine breast cancer cell line FM3A further demonstrates its potential medicinal value (Sumino et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antitumorwirkung
Ardisiphenol A hat eine Antitumorwirkung gezeigt, insbesondere im Zusammenhang mit menschlichen nicht-kleinzelligen Lungenkrebszellen A549 . Es induziert Apoptose in diesen Zellen, eine Form des programmierten Zelltods . Dies wird durch die Aktivierung von Caspase-3 und die Hochregulierung des Verhältnisses der Bax/Bcl-2-Proteinexpression erreicht . Diese Antitumoraktivität wurde auch in vivo beobachtet, wobei this compound das Tumorwachstum von A549 bei Nacktmäusen unterdrückte .
Antioxidative Aktivität
This compound hat antioxidative Eigenschaften gezeigt . Es hat moderate Fängigkeitsaktivitäten gegenüber 1,1-Diphenyl-2-pikrylhydrazyl (DPPH)-Radikalen gezeigt . DPPH ist ein häufiges freies Radikal, das zum Testen der antioxidativen Fähigkeiten von Substanzen verwendet wird .
Zytotoxizität
Neben seiner antioxidativen Aktivität hat this compound eine Zytotoxizität gegen die murine Brustkrebszelllinie FM3A gezeigt . Dies deutet auf mögliche Anwendungen in der Behandlung von Brustkrebs hin .
Wirkmechanismus
Target of Action
Ardisiphenol A, an acetate ester isolated from the dried fruits of Ardisia colorata , primarily targets cancer cells, exhibiting cytotoxicity against murine breast cancer cell line, FM3A . It also exhibits scavenging activity towards DPPH radicals , making it a potential antioxidant.
Mode of Action
This compound interacts with its targets by inducing cytotoxic effects. It shows potent cytotoxicities against FM3A cells . The presence of the acetoxyl group in ardisiphenols might be important for this activity .
Biochemical Pathways
ROS are associated with pathological conditions such as atherosclerosis and carcinogenesis , and this compound’s ability to scavenge these radicals could potentially mitigate these conditions.
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of this compound’s action primarily involve cytotoxicity against cancer cells and antioxidant activity. It shows potent cytotoxicities against FM3A cells and exhibits scavenging activity towards DPPH radicals .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds
Safety and Hazards
Zukünftige Richtungen
The future research directions for Ardisiphenol A could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential therapeutic applications. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .
Eigenschaften
IUPAC Name |
(2,4-dihydroxy-6-pentadecylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSHIDBWARFSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-tumor mechanisms of Ardisiphenol A?
A1: While the precise mechanisms of this compound are yet to be fully elucidated, studies on Ardisiphenol D, a structurally similar compound, suggest it induces apoptosis in cancer cells. [] This effect was observed in human non-small-cell lung cancer A549 cells and involved the activation of caspase-3 and alteration of the bax/bcl-2 protein ratio. [] It is plausible that this compound might share similar apoptotic mechanisms, but further research is necessary to confirm this.
Q2: What is known about the structure of this compound?
A2: this compound is an alkylphenol. [, ] While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure was determined through NMR and MS/MS analyses. [] Further research is needed to provide a comprehensive spectroscopic data profile.
Q3: Does this compound exhibit antioxidant activity?
A3: Yes, this compound displayed moderate scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. [] This suggests potential antioxidant properties, although further investigation is necessary to understand the mechanism and potential therapeutic implications.
Q4: Are there any known structure-activity relationships for this compound and related compounds?
A5: Although specific SAR data for this compound isn't available in the provided abstracts, research on other alkylphenols from Ardisia brevicaulis suggests that the length and saturation of the alkyl side chain can influence their cytotoxic activity. [, , ] Compounds with longer alkyl chains generally exhibited stronger cytotoxicity. [] Additionally, the presence of an acetate group in the structure, as seen in Ardisiphenol D, may also contribute to the cytotoxic effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



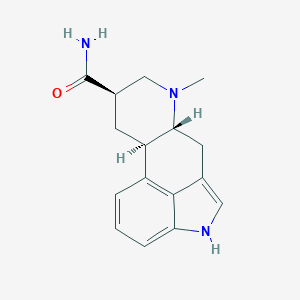

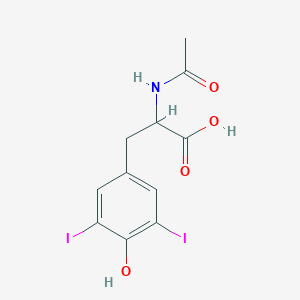

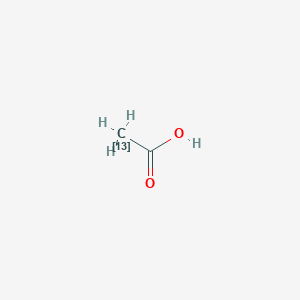


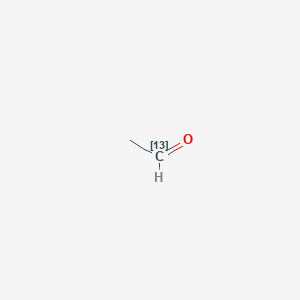
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)

